molecular formula C16H13N3OS B12725256 Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)- CAS No. 132334-18-0

Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B12725256
CAS No.: 132334-18-0
M. Wt: 295.4 g/mol
InChI Key: AOIBZAZYUCXJCP-UHFFFAOYSA-N
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Description

2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole consists of a thiadiazole ring substituted with benzoylmethyl and phenylamino groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Mechanism of Action

The mechanism of action of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylmethyl-5-amino-1,3,4-thiadiazole
  • 2-Benzoylmethyl-5-methylamino-1,3,4-thiadiazole
  • 2-Benzoylmethyl-5-ethylamino-1,3,4-thiadiazole

Uniqueness

2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its lipophilicity and ability to interact with biological membranes, contributing to its potent antimicrobial and anticancer activities .

Properties

CAS No.

132334-18-0

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)-1-phenylethanone

InChI

InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)11-15-18-19-16(21-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)

InChI Key

AOIBZAZYUCXJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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